molecular formula C7H3BrFNO4 B1292040 5-Bromo-2-fluoro-3-nitrobenzoic acid CAS No. 1153279-80-1

5-Bromo-2-fluoro-3-nitrobenzoic acid

Cat. No.: B1292040
CAS No.: 1153279-80-1
M. Wt: 264 g/mol
InChI Key: SXOKSXISBYNNQM-UHFFFAOYSA-N
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Scientific Research Applications

5-Bromo-2-fluoro-3-nitrobenzoic acid is used in various scientific research applications, including:

Safety and Hazards

5-Bromo-2-fluoro-3-nitrobenzoic acid is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

Future Directions

5-Bromo-2-fluoro-3-nitrobenzoic acid could potentially be used in the synthesis of novel quinazolinones that are potential inhibitors of p38α mitogen-activated protein kinase (MAPK) . This suggests a possible future direction in the field of medicinal chemistry.

Biochemical Analysis

Biochemical Properties

5-Bromo-2-fluoro-3-nitrobenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been reported to participate in the synthesis of novel quinazolinones, which are potential inhibitors of p38α mitogen-activated protein kinase (MAPK) . This interaction suggests that this compound may modulate signaling pathways involving MAPK, thereby affecting cellular responses to stress and inflammation.

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with MAPK pathways can lead to changes in gene expression profiles, affecting cellular responses to external stimuli . Additionally, the compound’s nitro group may contribute to oxidative stress within cells, impacting cellular metabolism and viability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The nitro group in the compound is known to participate in redox reactions, which can alter the activity of enzymes involved in oxidative stress responses . Furthermore, the presence of bromine and fluorine atoms may enhance the compound’s binding affinity to target proteins, thereby modulating their function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that nitro compounds, including this compound, can undergo degradation under certain conditions, leading to the formation of reactive intermediates . These intermediates may have prolonged effects on cellular processes, including gene expression and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and modulate specific biochemical pathways. At higher doses, it can induce toxic effects, including oxidative stress and cellular damage . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications and safety assessment.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound’s nitro group can undergo reduction to form amino derivatives, which are further metabolized by cellular enzymes . These metabolic processes can influence the compound’s bioavailability and efficacy in biochemical applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, the presence of the nitro group may facilitate its transport across cell membranes, allowing it to reach intracellular targets .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound may be directed to specific organelles, such as mitochondria or the endoplasmic reticulum, where it can exert its biochemical effects. Post-translational modifications and targeting signals play a crucial role in determining the compound’s localization and activity within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluoro-3-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the bromination of 2-fluoro-3-nitrobenzoic acid using bromine in the presence of a catalyst . The reaction conditions often involve maintaining a controlled temperature and using solvents like acetonitrile .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-fluoro-3-nitrobenzoic acid is unique due to the specific positioning of the bromine, fluorine, and nitro groups on the benzene ring. This unique arrangement influences its chemical reactivity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

5-bromo-2-fluoro-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNO4/c8-3-1-4(7(11)12)6(9)5(2-3)10(13)14/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOKSXISBYNNQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)F)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10626275
Record name 5-Bromo-2-fluoro-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1153279-80-1
Record name 5-Bromo-2-fluoro-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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